molecular formula C22H21N4O6P B605549 Fosmanogepix CAS No. 1169701-00-1

Fosmanogepix

カタログ番号: B605549
CAS番号: 1169701-00-1
分子量: 468.4
InChIキー: JQONJQKKVAHONF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

APX001 is a prodrug of APX-001A, the first-in-class inhibitor of the fungal protein Gwt1.

科学的研究の応用

Clinical Efficacy

Fosmanogepix has shown promising results in various clinical trials:

  • Phase 2 Trials : A single-arm Phase 2 trial demonstrated an 80% treatment success rate in non-neutropenic patients with candidemia. Patients received an initial dose of 1000 mg IV twice daily, followed by a maintenance dose of 600 mg IV once daily. The treatment was well tolerated with no serious adverse events reported .
  • Broad-Spectrum Activity : this compound exhibits potent activity against multidrug-resistant fungi such as Candida auris, with minimal inhibitory concentrations (MIC) ranging from 0.002 to 0.03 mg/L. In trials involving patients with candidemia caused by C. auris, treatment success reached 89% .
  • Animal Models : In animal studies, this compound has demonstrated significant efficacy against disseminated infections caused by various fungi. For instance, in models of pulmonary mucormycosis and Candida endophthalmitis, it effectively reduced fungal burden and improved survival rates compared to control groups .

Comparative Efficacy Against Other Antifungals

The following table summarizes the comparative efficacy of this compound against other antifungal agents based on clinical trial outcomes:

Antifungal Agent Target Fungal Species Treatment Success Rate Notes
This compoundCandida auris89%Effective against resistant strains
Amphotericin BVariousVaries (50-70%)Higher toxicity; less effective against resistant strains
EchinocandinsCandida spp.70-80%Resistance seen in some species
AzolesAspergillus spp., CandidaVaries (30-60%)Resistance common; limited efficacy

Case Studies and Research Findings

  • Pulmonary Infections : In a study involving immunocompromised mice, this compound significantly improved survival rates and reduced lung fungal burden compared to placebo treatments. The highest doses resulted in superior outcomes compared to traditional antifungals like isavuconazole .
  • Candidemia Treatment : In a multicenter trial focusing on candidemia caused by C. auris, this compound showed a high clearance rate from blood cultures and was deemed safe for patients with renal impairment .
  • Resistance Patterns : Given the rising incidence of antifungal resistance, this compound's unique mechanism provides an essential alternative for treating infections that are otherwise difficult to manage due to resistance to existing therapies .

化学反応の分析

Structural Characteristics and Prodrug Activation

Fosmanogepix (C₂₂H₂₁N₄O₆P) is an N-phosphonooxymethylene prodrug with a molecular weight of 468.406 g/mol . Its prodrug design enables rapid conversion to the active moiety, manogepix (MGX) , via hydrolysis by systemic alkaline phosphatases . This reaction occurs in vivo, releasing MGX, which inhibits the fungal enzyme Gwt1, essential for glycosylphosphatidylinositol (GPI)-anchor biosynthesis .

Key Reaction:

This compoundAlkaline PhosphataseManogepix+Phosphate\text{this compound}\xrightarrow{\text{Alkaline Phosphatase}}\text{Manogepix}+\text{Phosphate}

Pharmacokinetics of Metabolic Conversion

This compound demonstrates near-complete bioavailability (>90%) in both intravenous (IV) and oral formulations . Clinical studies highlight dose-proportional pharmacokinetics:

ParameterIV 1,000 mg (3-h infusion)IV 1,000 mg (1-h infusion)
Cₘₐₓ (μg/mL) 12.0 ± 28.6%20.1 ± 17.5%
AUC₀–∞ (μg·h/mL) 400 ± 20.9%536 ± 9.24%
t₁/₂ (h) 55.7 ± 38.3%67.7 ± 37.6%
CL (mL/h/kg) 25.1 ± 16.7%21.6 ± 15.6%

Data from Phase 1 studies .

  • Elimination Pathways : MGX is primarily eliminated via biliary excretion in rats and fecal routes in monkeys .
  • Tissue Distribution : High concentrations are achieved in the lung, brain, liver, kidney, and ocular tissues .

Enzymatic Inhibition and Fungicidal Activity

MGX’s inhibition of Gwt1 disrupts GPI-anchored mannoprotein trafficking, leading to fungal cell wall fragility and death . This mechanism retains activity against resistant strains (e.g., echinocandin-resistant Candida, azole-resistant Aspergillus) .

In Vitro Activity Against Biofilms:

  • Candida albicans : MGX inhibits biofilm formation at 0.008 µg/mL, outperforming micafungin (0.014 µg/mL) and amphotericin B (0.085 µg/mL) .
  • Sessile Cells : MGX’s SMIC₉₀ (0.13 µg/mL) is 8-fold higher than for planktonic cells but remains potent compared to fluconazole (>16 µg/mL) .

Stability and Drug-Drug Interactions

  • pH Stability : this compound is stable in gastric pH ranges, supporting oral administration .
  • Enzyme Interactions : No significant CYP450 inhibition observed, reducing interaction risks with immunosuppressants .

Clinical Implications

  • Dosage Flexibility : Equivalent exposure between IV and oral forms enables outpatient transition .
  • Resistance Mitigation : Novel mechanism reduces cross-resistance with existing antifungals .

This compound’s chemical design and metabolic profile position it as a promising agent for invasive fungal infections, particularly in multidrug-resistant cases. Ongoing Phase 3 trials will further validate its clinical utility .

特性

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosmanogepix
Reactant of Route 2
Reactant of Route 2
Fosmanogepix
Reactant of Route 3
Reactant of Route 3
Fosmanogepix
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fosmanogepix
Reactant of Route 5
Fosmanogepix
Reactant of Route 6
Fosmanogepix

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。